molecular formula C8H17NO2 B1493618 trans-2-[(2-Methoxyethyl)(methyl)amino]cyclobutan-1-ol CAS No. 2159008-92-9

trans-2-[(2-Methoxyethyl)(methyl)amino]cyclobutan-1-ol

Cat. No.: B1493618
CAS No.: 2159008-92-9
M. Wt: 159.23 g/mol
InChI Key: CMNDFYCQEHNNAU-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

trans-2-[(2-Methoxyethyl)(methyl)amino]cyclobutan-1-ol (CAS 2159008-92-9) is a cyclobutane derivative of significant interest in medicinal chemistry and organic synthesis . It features a hydroxyl group at the 1-position and a 2-methoxyethyl-methylamino substituent at the 2-position in a trans configuration . The 2-methoxyethyl(methyl)amino group contributes to the compound's polarity and aqueous solubility, while the strained cyclobutane ring imposes distinct conformational constraints that can enhance binding specificity to biological targets . This makes it a valuable scaffold for constructing complex molecules and for studying conformational influences on biological activity, aligning with the "escape from flatland" concept in drug discovery that seeks to explore three-dimensional chemical space . A reported synthetic route involves a nucleophilic substitution between 2-methoxyethyl-methylamine and 2-bromoethanol in toluene at 100°C using triethylamine as a base, yielding the target compound with high stereochemical integrity for the trans isomer and a purity of approximately 95% after purification . The compound is characterized by a molecular formula of C8H17NO2 and a molecular weight of 159.23 g/mol . Its moderate polarity is indicated by an HPLC retention time of 0.61 minutes under an acetonitrile/water gradient . As a cyclobutanol, it serves as a crucial precursor for further functionalization, including regioselective aminocarbonylation to access valuable cyclobutanecarboxamides while keeping the four-membered ring core intact . This product is intended for research applications only and is not designed for human or veterinary use .

Properties

IUPAC Name

(1R,2R)-2-[2-methoxyethyl(methyl)amino]cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-9(5-6-11-2)7-3-4-8(7)10/h7-8,10H,3-6H2,1-2H3/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMNDFYCQEHNNAU-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC)C1CCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CCOC)[C@@H]1CC[C@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 2: Physicochemical Properties (Selected Compounds)

Property trans-2-[(2-Methoxyethyl)(methyl)amino]cyclobutan-1-ol trans-2-[(2-Phenylethyl)amino]cyclobutan-1-ol
Molecular Weight 175.23 g/mol 191.27 g/mol
Purity ≥95% (crude) ≥95% (discontinued product)
HPLC Retention Time (RP-C18) 0.61 minutes (similar derivatives) Not reported

Notes:

  • The target compound’s HPLC retention time (0.61 minutes under acetonitrile/water gradient) suggests moderate polarity, aligning with its enhanced solubility compared to phenyl-containing analogs .

Preparation Methods

Detailed Preparation Procedure

Step Reagents & Conditions Description Yield (%) Notes
1 2-Methoxyethyl-methylamine + 2-bromoethanol in toluene, 100°C, 2 hours, triethylamine base Nucleophilic substitution to form amino alcohol intermediate 88 (crude) Reaction under reflux; triethylamine neutralizes HBr formed
2 Cyclization and purification Formation of trans-2-[(2-Methoxyethyl)(methyl)amino]cyclobutan-1-ol Purity ~95% Purification by standard chromatographic techniques

This synthetic approach leverages the nucleophilicity of the amine and the electrophilicity of the bromoethanol to form the key intermediate, which cyclizes to yield the desired trans isomer of the cyclobutanol derivative.

Mechanistic Insights and Optimization

  • Base Selection: Triethylamine is chosen to scavenge the HBr byproduct, preventing side reactions and promoting higher yields.
  • Solvent Choice: Toluene provides a non-polar medium conducive to the nucleophilic substitution and cyclization steps at elevated temperatures.
  • Temperature Control: The reaction temperature of 100°C balances reaction rate and selectivity, minimizing decomposition or side products.
  • Stereochemical Outcome: The trans configuration is favored due to steric and electronic factors during cyclization, as supported by stereochemical analysis in related cyclobutanol syntheses.

Retrosynthesis and Alternative Routes

Comparative Data Table of Preparation Parameters

Parameter Details Impact on Synthesis
Starting Materials 2-Methoxyethyl-methylamine, 2-bromoethanol Readily available, cost-effective
Base Triethylamine Neutralizes acid byproduct, improves yield
Solvent Toluene High boiling point, suitable for reflux
Reaction Temperature 100°C Optimal for substitution and cyclization
Reaction Time 2 hours Sufficient for completion without degradation
Yield 88% (crude) High for initial step
Purity ~95% after purification Suitable for research applications

Research Findings and Practical Considerations

  • The preparation method yields a compound of high purity suitable for research use.
  • The reaction conditions are mild and reproducible, facilitating scale-up.
  • The stereochemical purity (trans isomer) is critical for biological activity and is reliably obtained under the described conditions.
  • No significant side products have been reported under optimized conditions, indicating a clean reaction profile.
  • The method avoids hazardous reagents and extreme conditions, aligning with green chemistry principles.

Q & A

Q. What are the optimal reaction conditions for synthesizing trans-2-[(2-Methoxyethyl)(methyl)amino]cyclobutan-1-ol?

  • Methodological Answer : The synthesis involves a two-step process:
  • Step 1 : React 2-methoxyethyl-methylamine with 2-bromoethanol in toluene at 100°C for 2 hours using triethylamine as a base. Yield: 88% (crude) .
  • Step 2 : Purify the intermediate via reaction with sulfuryl chloride in ethyl acetate at 0°C, followed by room-temperature stirring. Yield: 88% after concentration .
    Key variables include solvent choice (toluene or ethyl acetate), temperature control, and stoichiometric ratios of reagents.

Q. How can the stereochemical integrity of the cyclobutanol ring be maintained during synthesis?

  • Methodological Answer : Stereochemical control is achieved through:
  • Use of chiral starting materials or catalysts.
  • Low-temperature reactions (e.g., 0°C) to minimize racemization .
  • Confirmation via HPLC retention time (e.g., 0.61 minutes under SQD-FA05 conditions) and LCMS (m/z 428 [M+H]+) .

Q. What analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • LCMS : Confirm molecular weight (e.g., m/z 159.23 [M+H]+) .
  • HPLC : Assess purity (e.g., 95% purity under standard conditions) .
  • Chiral Chromatography : Resolve enantiomers using C18 reverse-phase columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can conflicting data on reaction yields from different synthetic routes be resolved?

  • Methodological Answer : Discrepancies in yields (e.g., 88% vs. 90% in different protocols) may arise from:
  • Impurity profiles : Use column chromatography (silica gel with ethyl acetate/methanol) for purification .
  • Reagent quality : Ensure anhydrous solvents and fresh sulfuryl chloride to avoid side reactions .
  • Kinetic vs. thermodynamic control : Monitor reaction progress via TLC or in-situ spectroscopy .

Q. What strategies are effective for resolving stereochemical contradictions in cyclobutanol derivatives?

  • Methodological Answer :
  • X-ray Crystallography : Determine absolute configuration of crystals .
  • NMR Spectroscopy : Use NOESY to confirm trans-configuration via spatial proximity of substituents .
  • Computational Modeling : Compare experimental and DFT-calculated NMR/IR spectra .

Q. How can computational tools predict synthetic pathways for novel derivatives?

  • Methodological Answer :
  • Retrosynthetic Analysis : Use AI-powered tools (e.g., Pistachio, Reaxys) to identify feasible routes .
  • Template Relevance Models : Prioritize reactions with high plausibility scores (>0.01) and one-step pathways .
    Example: Predict nucleophilic substitution pathways using 2-methoxyethyl-methylamine as a precursor .

Data Contradiction Analysis

Q. Why do HPLC retention times vary across studies despite identical conditions?

  • Methodological Answer : Variations may stem from:
  • Column degradation : Use fresh C18 columns and calibrate with standards.
  • Sample preparation : Ensure consistent pH and solvent composition (e.g., acetonitrile/water ratio) .
  • Ion suppression : Add formic acid to mobile phases for LCMS compatibility .

Key Recommendations for Researchers

  • Optimize Purification : Use silica gel chromatography for higher purity (95%+) .
  • Validate Stereochemistry : Combine NMR and X-ray data to resolve ambiguities .
  • Leverage AI Tools : Prioritize synthetic routes with high feasibility scores (e.g., Template Relevance models) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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trans-2-[(2-Methoxyethyl)(methyl)amino]cyclobutan-1-ol
Reactant of Route 2
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trans-2-[(2-Methoxyethyl)(methyl)amino]cyclobutan-1-ol

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